molecular formula C20H21N3O4S B2502952 N-(2,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 430470-03-4

N-(2,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2502952
CAS RN: 430470-03-4
M. Wt: 399.47
InChI Key: ZNSWBSHLMZUPJA-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

N-(2,4-Dimethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the class of pyrimidine derivatives. These compounds are synthesized through various chemical reactions, including the Biginelli reaction. This class of compounds, synthesized in moderate to high yields, involves the reaction of different chemical entities like N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea (Gein, Zamaraeva, & Dmitriev, 2018). Another study detailed the preparation of reduced pyrimidine derivatives and their crystal structure analysis, emphasizing the importance of these compounds in pharmaceutical applications (Begum & Vasundhara, 2009).

Catalysis and Reaction Mechanisms

Research into the synthesis of these compounds has also explored various catalysis methods. For instance, the use of sodium hydrogen sulfate as a catalyst has been studied for its efficiency in synthesizing pyrimidine derivatives (Gein, Zamaraeva, & Dmitriev, 2018). Ionic liquids, known for their unique properties, have been employed as catalysts in the synthesis of these derivatives, showcasing the versatility and adaptability of these compounds in various chemical environments (Cahyana, Liandi, & Anwar, 2022).

Biological Activities and Potential Applications

Several studies have investigated the antimicrobial properties of pyrimidine derivatives. For example, research has shown that specific pyrimidine carboxamides exhibit significant inhibition on bacterial and fungal growth, indicating their potential use in antimicrobial therapies (Akbari et al., 2008). Additionally, compounds within this class have been synthesized for potential use as anti-inflammatory and analgesic agents, demonstrating a wide range of possible pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Materials Science and Physical Properties

In materials science, pyrimidine derivatives have been the subject of study due to their unique physical properties. Investigations into the thermal, dielectric, and spectroscopic properties of these compounds have revealed their stability and potential applications in various materials and chemical processes (Vyas et al., 2013).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-11-17(18(23-20(28)21-11)12-4-6-13(24)7-5-12)19(25)22-15-9-8-14(26-2)10-16(15)27-3/h4-10,18,24H,1-3H3,(H,22,25)(H2,21,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSWBSHLMZUPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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